amine hydrochloride CAS No. 1171904-72-5](/img/structure/B1519499.png)

[3-(4-Fluorophenoxy)propyl](methyl)amine hydrochloride

Overview

Description

Molecular Structure Analysis

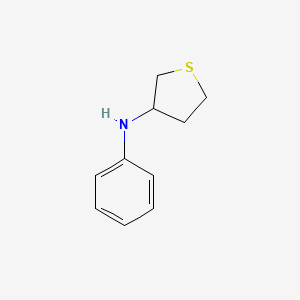

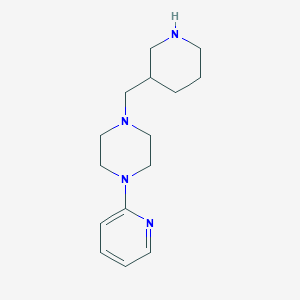

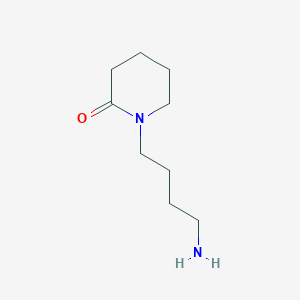

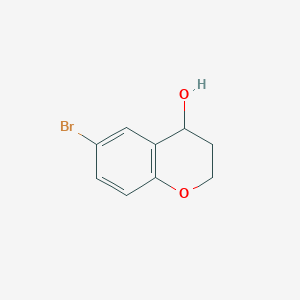

The InChI code for “3-(4-Fluorophenoxy)propylamine hydrochloride” is 1S/C10H14FNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

“3-(4-Fluorophenoxy)propylamine hydrochloride” is a liquid at room temperature . More detailed physical and chemical properties might be available from the manufacturer or supplier.Scientific Research Applications

1. Environmental Phenol Assessment

A study assessed exposure to various environmental phenols, including 3-(4-Fluorophenoxy)propylamine hydrochloride, among pregnant women. The research aimed to understand the presence and impact of these phenols, which are commonly found in consumer and personal care products, pesticides, and food processing. The study measured urinary concentrations of these phenols, noting differences based on race, ethnicity, and geographic location, which may suggest varying levels of exposure. This research is crucial for developing protocols in larger studies and for understanding potential exposure risks associated with these phenols (Mortensen et al., 2014).

2. Oxidative Stress and Inflammation

Another study explored the relationship between urinary phenol and paraben concentrations, including 3-(4-Fluorophenoxy)propylamine hydrochloride, and markers of oxidative stress and inflammation among pregnant women in Puerto Rico. The findings suggest a potential link between exposure to these chemicals during pregnancy and increased oxidative stress and inflammation, which may impact birth outcomes and overall health. This research emphasizes the need for further investigation into the effects of these compounds on human health (Watkins et al., 2015).

3. Genotypic Associations with Urothelial Cancer

Research has also been conducted on the association of genotypes of enzymes responsible for activating carcinogens, including the metabolism of aromatic amines similar to 3-(4-Fluorophenoxy)propylamine hydrochloride, with urothelial cancer in a Japanese population. This study provides insights into the genetic risk factors associated with the bioactivation of carcinogenic compounds and the potential for these compounds to contribute to cancer risk (Ozawa et al., 2002).

These studies collectively enhance our understanding of the potential impacts of 3-(4-Fluorophenoxy)propylamine hydrochloride in various contexts, including environmental exposure, health implications, and genetic associations with disease. Further research is essential to fully comprehend the breadth of its applications and effects.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-(4-fluorophenoxy)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYKECGFWPZOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Fluorophenoxy)propyl](methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)

![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)

![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)

![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)

![3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1519423.png)

![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine](/img/structure/B1519426.png)

![3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1519434.png)